(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a 2-methylpropoxy group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(2-methylpropoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the 2-methylpropoxy group.
3-phenylprop-2-enal: Another related compound with a similar backbone but different substituents.
Uniqueness
(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+ |
InChI Key |
KKURTRYDLPTKFV-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)COC1=CC=CC=C1/C=C/C(=O)O |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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